molecular formula C10H10Cl3NO2S2 B4548974 1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE

1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE

Cat. No.: B4548974
M. Wt: 346.7 g/mol
InChI Key: RETIACYIWYCRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Scientific Research Applications

1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE typically involves the reaction of 2,4,5-trichlorophenyl sulfone with a thiazine derivative under controlled conditions. One common method includes the use of sulfuryl chloride in acetonitrile as a solvent, which facilitates the formation of the desired thiazine derivative .

Industrial Production Methods

Industrial production of this compound often employs green synthesis methods to minimize environmental impact. These methods include the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE is unique due to its specific substitution pattern and the presence of the sulfone group, which imparts distinct chemical and biological properties compared to other thiazine derivatives .

Properties

IUPAC Name

4-(2,4,5-trichlorophenyl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO2S2/c11-7-5-9(13)10(6-8(7)12)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETIACYIWYCRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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